Potassium (1-naphthalene)trifluoroborate
Overview
Description
Potassium (1-naphthalene)trifluoroborate is an organoboron compound with the molecular formula C₁₀H₇BF₃K. It is a white to off-white crystalline solid that is used primarily in organic synthesis. This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium (1-naphthalene)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of 1-naphthylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the boron trifluoride.
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale batch reactions. The reagents are mixed in a controlled environment, and the product is purified through recrystallization or other separation techniques to achieve high purity levels suitable for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions: Potassium (1-naphthalene)trifluoroborate participates in various types of chemical reactions, including:
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: Typical solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.
Conditions: Reactions are often carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds.
Scientific Research Applications
Potassium (1-naphthalene)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Researchers use this compound to modify biomolecules, enabling the study of biological pathways and interactions.
Industry: The compound is employed in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism by which potassium (1-naphthalene)trifluoroborate exerts its effects in chemical reactions involves the transfer of the trifluoroborate group to a substrate. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of new carbon-carbon bonds through the catalytic cycle of the palladium catalyst. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of a naphthalene group.
Potassium (2-naphthalene)trifluoroborate: Similar but with the boron group attached to the 2-position of the naphthalene ring.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group on the phenyl ring, offering different reactivity.
Uniqueness: Potassium (1-naphthalene)trifluoroborate is unique due to its naphthalene moiety, which provides distinct electronic and steric properties compared to other trifluoroborate salts. This uniqueness allows for selective reactions and the formation of specific products that might not be achievable with other similar compounds.
Properties
IUPAC Name |
potassium;trifluoro(naphthalen-1-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BF3.K/c12-11(13,14)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEPDIKXYGSGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC2=CC=CC=C12)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635458 | |
Record name | Potassium trifluoro(naphthalen-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166328-07-0 | |
Record name | Potassium trifluoro(naphthalen-1-yl)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium (1-naphthalene)trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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